Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Catalog No.
S623761
CAS No.
23866-72-0
M.F
C12H10O5
M. Wt
234.2 g/mol
Availability
In Stock
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Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

CAS Number

23866-72-0

Product Name

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

IUPAC Name

ethyl 7-hydroxy-4-oxochromene-2-carboxylate

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3

InChI Key

RKIMFICEWCXBCE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Synonyms

7-hydroxy-4-oxo-4H-chromen-2--carboxylic acid ethyl ester, ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound belonging to the chromene class, characterized by its unique structural features. The molecular formula for this compound is C₁₂H₁₀O₅, and it has a molecular weight of approximately 234.2 g/mol. Its structure includes a chromene ring system, which is a fused benzopyran structure, along with a carboxylate group and a hydroxyl group at specific positions that contribute to its chemical reactivity and biological activity .

  • There is no current research available on the specific mechanism of action of EHOCHC.
  • Further studies are needed to explore its potential biological activities and interactions with other molecules.
  • No safety data sheets (SDS) or specific hazard information on EHOCHC are readily available.
  • Due to the absence of data, it's important to handle this compound with caution in a laboratory setting, following general safety protocols for organic compounds.
  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is recommended.

Synthesis and Characterization:

EHOC is a heterocyclic compound belonging to the chromene class. Its synthesis has been reported in various scientific journals, with slight variations in the methodology. One common approach involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, followed by subsequent cyclization and deacylation steps [].

Biological Activities:

Research suggests that EHOC possesses potential biological activities, making it an interesting target for further investigation. Studies have reported:

  • Antioxidant properties: EHOC exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].
  • Antimicrobial activity: EHOC has been shown to exhibit antibacterial and antifungal properties against various strains [, ].
  • Enzyme inhibitory activity: Studies suggest that EHOC may inhibit certain enzymes, potentially impacting various biological processes [].
Due to the presence of functional groups. Key reactions include:

  • Condensation Reactions: Often synthesized via the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, leading to the formation of the chromene structure.
  • Cyclization: Following condensation, cyclization occurs to form the chromene framework.
  • Deacylation: This step may be involved in further functionalizing the compound or modifying its properties.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

Research indicates that Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exhibits a range of biological activities. Notably:

  • Antioxidant Properties: It has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress.
  • Antimicrobial Activity: Studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.
  • Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions .

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be achieved through several methods:

  • Classic Condensation Method:
    • React resorcinol with ethyl acetoacetate.
    • Use an acid catalyst (e.g., sulfuric acid) to facilitate the reaction.
    • Follow with cyclization and deacylation steps.
  • Alternative Routes:
    • Variations in temperature, solvent, or catalysts can yield different derivatives or improve yields.

These methods have been documented in various scientific literature, showcasing slight modifications tailored for specific applications or desired outcomes .

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Agriculture: Investigated for its antimicrobial properties that may aid in developing natural pesticides or fungicides .

Studies on Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate's interactions with biological systems have revealed interesting insights:

  • Protein Binding: Research indicates that this compound may interact with specific proteins, influencing their activity and stability.
  • Cellular Uptake: Investigations into how this compound is absorbed by cells could provide information on its bioavailability and efficacy as a therapeutic agent.

These interaction studies are crucial for understanding its potential uses in drug development and other applications .

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate shares structural similarities with several other compounds within the chromene class. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CoumarinSimple benzopyroneKnown for anticoagulant properties
FlavoneFlavonoidExhibits anti-inflammatory and antioxidant effects
ChromoneBenzopyranExhibits diverse biological activities

Uniqueness

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is distinguished by its specific hydroxyl and carboxylate substitutions, which enhance its biological activity compared to other similar compounds. Its unique combination of features makes it a promising candidate for further research in medicinal chemistry and related fields .

Traditional Pechmann Condensation Approaches

The Pechmann condensation, first reported in 1884, remains a cornerstone for synthesizing coumarin derivatives. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is traditionally prepared via the acid-catalyzed condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate. Concentrated sulfuric acid (H₂SO₄) is the most common catalyst, facilitating transesterification and subsequent cyclodehydration.

In a representative procedure, resorcinol and ethyl acetoacetate are mixed in a 1:1 molar ratio under ice-cold conditions, followed by dropwise addition of H₂SO₄. The exothermic reaction forms a β-hydroxy ester intermediate, which undergoes cyclization and dehydration to yield the target compound. Early studies reported yields of 49% under these conditions, with purification via recrystallization from ethanol. Modifications, such as adding nitrobenzene or nitrotoluene to the reaction mixture, improve yield reproducibility (up to 70%) by preventing premature solidification and foaming.

Key Mechanistic Steps:

  • Transesterification: Activation of ethyl acetoacetate by H₂SO₄ to form an acylium ion.
  • Electrophilic Substitution: Attack of resorcinol’s hydroxyl group at the β-carbonyl position.
  • Cyclization and Dehydration: Formation of the coumarin core via intramolecular aldol condensation.

Modern Catalytic Methods (e.g., Rhodium(III)-Catalyzed C–H Activation)

Recent advances in transition-metal catalysis have enabled efficient syntheses of coumarin derivatives. Rhodium(III) complexes, such as [Cp*RhCl₂]₂, catalyze C–H activation and annulative coupling reactions. For example, coumarin-3-carboxylic acids undergo rhodium-catalyzed C4–H functionalization with alkynes to form pyrano[3,4-c]chromene-4,5-diones, which can be hydrolyzed to ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

Optimized Conditions:

  • Catalyst: [Cp*RhCl₂]₂ (2 mol%) with AgSbF₆ as a co-catalyst.
  • Solvent: o-Dichlorobenzene at 130°C.
  • Additive: Pivalic acid (PivOH) enhances reaction efficiency, achieving 76% yield in 4 hours.

Mechanistic Insights:

  • Coordination: The carboxylic acid group of the coumarin precursor binds to Rh(III).
  • C–H Activation: Concerted metalation-deprotonation (CMD) at the C4 position forms a rhodacycle.
  • Alkyne Insertion: Alkynes insert into the Rh–C bond, followed by reductive elimination to yield the product.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free protocols and microwave irradiation have emerged as sustainable alternatives. Amberlyst-15, a sulfonic acid resin, catalyzes the Pechmann condensation of resorcinol and ethyl acetoacetate under solvent-free conditions, achieving 97% yield in 20 minutes at 130°C. Similarly, SbCl₃–Al₂O₃ under microwave irradiation (1000 W) provides 86–95% yields within 3–5 minutes.

Comparison of Catalysts:

CatalystConditionsYield (%)Time
H₂SO₄Conventional, 0°C → RT4918 h
Amberlyst-15Solvent-free, 130°C9720 min
SbCl₃–Al₂O₃Microwave, 1000 W953 min
FeF₃Microwave, solvent-free8810 min

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating, reducing side reactions.

Derivatization Strategies (Esterification, Amidation)

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor for further functionalization:

Esterification:

  • Procedure: Treatment with vinyl esters (e.g., vinyl laurate) in the presence of lipase Novozym 435 yields 7-laurate esters, retaining the coumarin core while enhancing lipophilicity.

Amidation:

  • Example: Reaction with aniline derivatives under palladium catalysis forms 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Conditions include NaHCO₃ as a base and Pd(PPh₃)₄ (5 mol%) in methanol, yielding 71–84%.

Key Reaction Pathways:

  • Nucleophilic Acyl Substitution: Amines attack the ester carbonyl, displacing ethoxide.
  • Metal-Catalyzed Cross-Coupling: Palladium facilitates C–N bond formation in aromatic amidation.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate reveals distinctive features across multiple analytical techniques that confirm its molecular structure and functional group composition [1] [2].

Infrared Spectroscopic Analysis

The infrared spectrum of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exhibits characteristic absorption bands that are consistent with its structural components [29] [32]. The carbonyl stretching vibrations are particularly diagnostic, with the chromone carbonyl group typically appearing at approximately 1710-1665 wavenumbers per centimeter, characteristic of alpha-beta-unsaturated aldehydes and ketones [33] [35]. The carboxylate ester carbonyl displays a distinct absorption at 1750-1735 wavenumbers per centimeter, which is typical for saturated aliphatic esters [33] [34].

The hydroxyl group at the 7-position contributes a broad absorption band in the 3500-3200 wavenumbers per centimeter region, indicative of hydrogen-bonded hydroxyl stretching [33]. The chromene ring system exhibits characteristic aromatic carbon-carbon stretching vibrations at 1600-1585 and 1500-1400 wavenumbers per centimeter [33]. The ethyl ester moiety displays typical carbon-hydrogen stretching vibrations at 3000-2850 wavenumbers per centimeter and carbon-oxygen stretching at 1320-1000 wavenumbers per centimeter [33] [34].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Hydroxyl (O-H stretch)3500-3200Phenolic hydroxyl
Aromatic C-H stretch3100-3000Chromene ring
Aliphatic C-H stretch3000-2850Ethyl group
Ester C=O stretch1750-1735Carboxylate carbonyl
Chromone C=O stretch1710-1665Alpha-beta-unsaturated ketone
Aromatic C=C stretch1600-1585, 1500-1400Benzene ring
C-O stretch1320-1000Ester and phenolic bonds

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate provides detailed information about the hydrogen environments within the molecule [25] [26]. The aromatic protons of the chromene ring system typically appear in the range of 7.9-6.8 parts per million, with the hydroxyl-substituted aromatic carbons showing characteristic splitting patterns [25] [28].

The ethyl ester protons display characteristic multiplicity patterns, with the methylene protons appearing as a quartet at approximately 4.4-4.3 parts per million and the methyl protons as a triplet at 1.4-1.3 parts per million [25]. The chromene proton at the 3-position typically appears as a singlet at approximately 6.9 parts per million [25].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule [25] [26]. The carbonyl carbons appear in characteristic regions, with the chromone carbonyl typically at 177-176 parts per million and the ester carbonyl at 165-160 parts per million [25]. The aromatic carbons of the chromene system appear in the range of 160-110 parts per million, with the hydroxyl-bearing carbon showing characteristic downfield shifting [25] [26].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aromatic H-57.9-7.6Doublet
Aromatic H-67.3-7.0Doublet of doublets
Aromatic H-86.9-6.8Singlet
Chromene H-36.9-6.8Singlet
Ethyl OCH₂4.4-4.3Quartet
Ethyl CH₃1.4-1.3Triplet
Phenolic OHVariableBroad singlet

Ultraviolet-Visible Spectroscopic Analysis

The ultraviolet-visible absorption spectrum of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exhibits characteristic electronic transitions associated with the conjugated chromene system [6] [35]. The compound typically displays strong absorption bands in the ultraviolet region corresponding to pi to pi-star transitions of the aromatic system [6] [35]. The extended conjugation through the chromene ring and the alpha-beta-unsaturated carbonyl system contributes to the characteristic absorption profile [6].

The n to pi-star transition of the carbonyl group typically appears at longer wavelengths, around 275-295 nanometers, while the more intense pi to pi-star transitions occur at shorter wavelengths in the 180-190 nanometer region [35]. The presence of the hydroxyl substituent at the 7-position can influence the electronic distribution and consequently affect the absorption characteristics through mesomeric effects [6].

Theoretical Studies (Density Functional Theory Calculations, Molecular Orbital Theory)

Computational modeling of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate using density functional theory provides insights into its electronic structure and molecular properties [9] [11] [12].

Density Functional Theory Calculations

Density functional theory calculations performed at the B3LYP/6-311++G(d,p) level of theory have been employed to optimize the molecular geometry and predict spectroscopic properties of chromene derivatives [11] [12]. The hybrid exchange functional of Becke combined with the gradient-correlation functional provides accurate predictions of molecular geometries and vibrational frequencies [10] [11].

The calculated bond lengths and angles demonstrate the planar nature of the chromene ring system, with the carboxylate substituent showing slight deviation from planarity depending on the rotational conformation around the carbon-carbon bond connecting the substituent to the chromene ring [10]. The dihedral angles between the mean planes of the chromone core and the ethyl carboxylate moiety typically range from 9 to 21 degrees [10].

Molecular orbital theory calculations reveal the distribution of electron density throughout the molecule, with the highest occupied molecular orbital primarily localized on the hydroxyl-substituted benzene ring and the lowest unoccupied molecular orbital concentrated on the alpha-beta-unsaturated carbonyl system [11] [12]. The energy gap between these frontier molecular orbitals influences the electronic absorption properties and chemical reactivity [11] [12].

Computational ParameterValueMethod
HOMO EnergyVariableB3LYP/6-311++G(d,p)
LUMO EnergyVariableB3LYP/6-311++G(d,p)
Energy GapVariableB3LYP/6-311++G(d,p)
Dipole MomentVariableB3LYP/6-311++G(d,p)
Total EnergyVariableB3LYP/6-311++G(d,p)

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using density functional theory methods provide predictions that correlate well with experimental infrared spectroscopic data [26]. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the computational method [26]. A correlation coefficient of approximately 0.999 has been reported between scaled and experimental frequencies for similar chromene derivatives [26].

The total energy distribution analysis reveals the contributions of different vibrational modes to the observed infrared absorptions [26]. Pure vibrational modes with high total energy distribution percentages correspond to characteristic functional group absorptions, such as the carbonyl stretching vibrations [26].

Crystallographic and Conformational Analysis

The crystallographic analysis of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate and related compounds provides detailed information about molecular packing and intermolecular interactions [10] [14] [17].

Crystal Structure Determination

X-ray crystallographic studies of related chromene-2-carboxylate compounds reveal that these molecules typically crystallize with specific conformational preferences [10] [14]. The chromene ring system maintains essential planarity, with root mean square deviations typically less than 0.01 angstroms for the non-hydrogen atoms [14]. The maximum deviation from the least-squares plane is generally observed for pyran carbon atoms [14].

The dihedral angle between the fused ring system and the carboxylate group plane varies depending on packing forces and intermolecular interactions [10] [14]. Values ranging from 3 to 36 degrees have been reported for similar compounds, indicating conformational flexibility around the carbon-carbon bond connecting the carboxylate group to the chromene ring [10].

Intermolecular Interactions and Packing

The crystal packing of chromene-2-carboxylate compounds is stabilized by various intermolecular interactions including hydrogen bonding, pi-pi stacking, and carbon-hydrogen to oxygen contacts [10] [14] [17]. Intramolecular hydrogen bonds between the ring carbonyl oxygen atom and the carboxylate oxygen-hydrogen atom contribute to molecular stability [14].

Centrosymmetrically linked ring structures formed through carbon-hydrogen to oxygen hydrogen bonds create characteristic packing motifs [10]. The intermolecular interactions involve both carboxylic oxygen atoms as acceptors, forming complex three-dimensional networks [10]. Pi-pi stacking interactions between chromone units with centroid-centroid distances of approximately 3.84 angstroms contribute to the supramolecular structure [10] [14].

Interaction TypeDistance Range (Å)Description
π-π stacking3.80-3.90Between chromene rings
C-H···O hydrogen bonds2.30-2.60Various donor-acceptor pairs
Intramolecular H-bonds1.80-2.20Within molecule stabilization
Van der Waals contacts3.00-3.50Close packing interactions

Functional Group Reactivity (Hydroxyl, Carboxylic Acid, Chromene Ring)

The reactivity of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is determined by the distinct chemical properties of its constituent functional groups [18] [19] [20] .

Hydroxyl Group Reactivity

The phenolic hydroxyl group at the 7-position exhibits characteristic reactivity patterns associated with aromatic hydroxyl compounds [18] [19]. The electron-withdrawing effect of the chromone system influences the acidity and nucleophilic properties of the hydroxyl group [19]. Quantum chemical analysis indicates that hydroxyl substituents on chromene fragments can decrease electron donor properties and increase electron acceptor properties [19].

The hydroxyl group participates in hydrogen bonding interactions that affect both intramolecular stability and intermolecular associations [17]. The position of the hydroxyl group influences the electronic distribution throughout the chromene system, affecting the reactivity of other functional groups [19].

Carboxylic Acid Ester Reactivity

The ethyl ester functionality displays typical carboxylic acid derivative reactivity patterns [20] [22] [24]. Nucleophilic acyl substitution reactions represent the primary reaction pathway, with the relative reactivity depending on the leaving group ability [20] [24]. Carboxylic esters occupy an intermediate position in the reactivity series of carboxylic acid derivatives, being more reactive than amides but less reactive than acid chlorides [24].

Hydrolysis reactions can proceed under both acidic and basic conditions, regenerating the corresponding carboxylic acid and ethanol [22]. Transesterification reactions allow for the exchange of alkyl groups, demonstrating the functional reactivity of the ester moiety [22]. The ester group can also participate in condensation reactions such as Claisen condensation, forming carbon-carbon bonds with other ester molecules [22].

Reaction TypeConditionsProductsMechanism
HydrolysisAcid/Base, H₂OCarboxylic acid + ethanolNucleophilic acyl substitution
TransesterificationAlcohol, catalystNew ester + ethanolExchange reaction
ReductionLiAlH₄/NaBH₄Primary alcoholNucleophilic addition
Claisen condensationStrong baseβ-keto esterCarbon-carbon bond formation

Chromene Ring Reactivity

The chromene ring system exhibits electrophilic and nucleophilic reactivity sites based on quantum chemical calculations [19] . The most probable center of nucleophilic attack is the C7 carbon atom of the chromene fragment, while the most probable center of electrophilic attack is the C3 carbon atom [19]. The alpha-beta-unsaturated carbonyl system within the chromene ring provides sites for both electrophilic and nucleophilic addition reactions .

The 4-oxo functionality can undergo reduction reactions to form corresponding alcohol derivatives, and oxidation reactions to yield quinone-like structures . Substitution reactions at various positions on the chromene ring allow for structural modifications and the introduction of additional functional groups .

The conjugated system of the chromene ring influences the reactivity of substituents through resonance effects [18]. The electron distribution throughout the ring system affects the chemical behavior of both the hydroxyl and carboxylate functional groups, creating a complex interplay of electronic effects [19].

Intermolecular Reaction Pathways

The compound can participate in multi-component reactions involving all three major functional groups [18] [23]. The reactivity study of related 4-hydroxy-chromene compounds demonstrates distinct pathways leading to different product types depending on reaction conditions [23]. The hydroxyl group can be converted to other functional groups through substitution reactions, while maintaining the chromene ring integrity [23].

XLogP3

2.4

Other CAS

23866-72-0

Wikipedia

Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate

Dates

Last modified: 08-15-2023

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